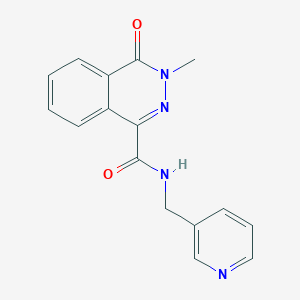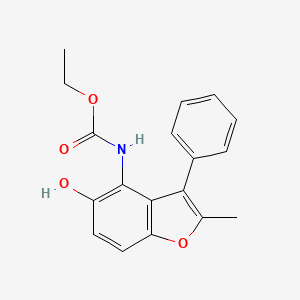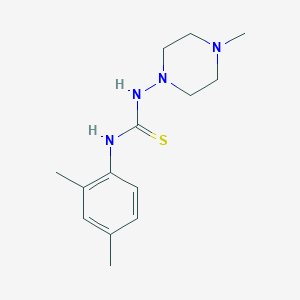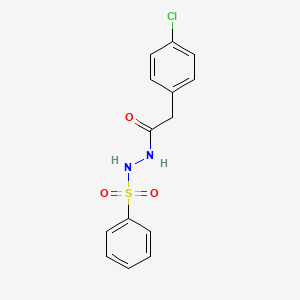
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as PH-797804, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first identified as a potential therapeutic target for inflammatory diseases and cancer due to its ability to inhibit the activation of p38 MAPK, which is involved in the regulation of cytokine production, cell proliferation, and apoptosis.
Wirkmechanismus
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide works by inhibiting the activation of p38 MAPK, which is a key regulator of inflammation, cell proliferation, and apoptosis. By blocking p38 MAPK, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits tumor cell growth, and promotes cell survival.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been shown to reduce inflammation and improve clinical symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is its specificity for p38 MAPK inhibition, which allows for more precise targeting of this pathway. However, one limitation is that 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide may have off-target effects on other kinases, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide, including:
1. Investigating its therapeutic potential in other inflammatory diseases, such as multiple sclerosis and psoriasis.
2. Studying its effects on the immune system and its potential use as an immunomodulatory agent.
3. Exploring its potential as a therapeutic target for cancer, particularly in combination with other anti-cancer agents.
4. Investigating its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing more potent and selective inhibitors of p38 MAPK, based on the structure of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
In conclusion, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide is a promising small molecule inhibitor of p38 MAPK with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesemethoden
The synthesis of 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide involves several steps, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzoic acid to form 2-(3-pyridinylmethyl)benzoic acid. This intermediate is then reacted with 1,2,3,4-tetrahydrophthalic anhydride to form 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. In preclinical studies, 3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide has shown promising results in reducing inflammation, inhibiting tumor growth, and improving cognitive function.
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-N-(pyridin-3-ylmethyl)phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)13-7-3-2-6-12(13)14(19-20)15(21)18-10-11-5-4-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBMAQUYZODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(3-pyridinylmethyl)-3,4-dihydro-1-phthalazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

